Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
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Description
Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a useful research compound. Its molecular formula is C22H22Cl2N4O4S and its molecular weight is 509.4. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazole ring, which is a common feature in many bioactive molecules. Triazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, some triazole derivatives are known to inhibit enzyme activity, while others might interact with cell membrane receptors .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biological Activity
Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a dichlorophenyl moiety, which are significant for its biological activity. The presence of the sulfanyl group enhances its interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H20Cl2N4O3S |
Molecular Weight | 433.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to inhibit certain enzymes involved in fungal biosynthesis, which may extend to other biological pathways:
- Enzyme Inhibition : The triazole moiety has been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, potentially affecting cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring often correlates with antifungal activity. A study found that related triazole derivatives showed potent antifungal effects against various strains of fungi, including Candida species .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study involving triazole derivatives reported IC50 values in the low micromolar range against several cancer cell lines .
Case Studies and Research Findings
-
Case Study on Antifungal Activity :
- A series of triazole derivatives were tested against Candida albicans. The results indicated that modifications to the dichlorophenyl group enhanced antifungal activity significantly.
- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
-
Anticancer Activity Assessment :
- A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines.
- Findings : The compound showed promising results with IC50 values less than 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-4-32-21(30)13(2)33-22-27-26-19(28(22)15-7-10-17(23)18(24)11-15)12-25-20(29)14-5-8-16(31-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDAEBHHUJMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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